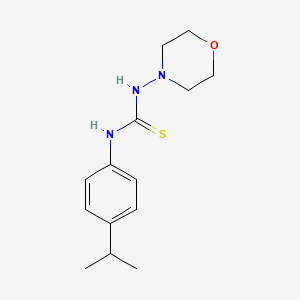
N-(4-isopropylphenyl)-N'-4-morpholinylthiourea
Descripción general
Descripción
N-(4-isopropylphenyl)-N'-4-morpholinylthiourea (known as A-967079) is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel, which is involved in pain sensation. It was first synthesized in 2009 by a team of researchers led by Dr. Peter W. Reeh at the University of Erlangen-Nuremberg in Germany. Since then, A-967079 has been extensively studied for its potential applications in pain management and other biomedical research fields.
Mecanismo De Acción
A-967079 acts as a selective antagonist of N-(4-isopropylphenyl)-N'-4-morpholinylthiourea channels, which are expressed in sensory neurons and play a key role in pain sensation. N-(4-isopropylphenyl)-N'-4-morpholinylthiourea channels are activated by various stimuli, including heat, acid, and capsaicin (the compound that gives chili peppers their spiciness). When activated, N-(4-isopropylphenyl)-N'-4-morpholinylthiourea channels allow the influx of calcium ions into the cell, leading to the release of neurotransmitters that transmit pain signals to the central nervous system. By blocking N-(4-isopropylphenyl)-N'-4-morpholinylthiourea channels, A-967079 can reduce the influx of calcium ions and the release of neurotransmitters, thereby reducing pain sensitivity.
Biochemical and Physiological Effects:
A-967079 has been shown to have several biochemical and physiological effects. In addition to its pain-relieving effects, A-967079 has been shown to reduce inflammation and oxidative stress in animal models of inflammatory and neuropathic pain. A-967079 has also been shown to have antitumor effects in vitro and in vivo, although the mechanism of action is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-967079 has several advantages for lab experiments. It is a selective antagonist of N-(4-isopropylphenyl)-N'-4-morpholinylthiourea channels, meaning that it does not affect other ion channels or receptors. This makes it useful for studying the specific role of N-(4-isopropylphenyl)-N'-4-morpholinylthiourea channels in pain sensation and other physiological processes. A-967079 is also relatively stable and easy to synthesize, making it a cost-effective tool for research.
One limitation of A-967079 is that it has not yet been tested in humans, so its safety and efficacy in humans are not known. Another limitation is that it is not effective in all types of pain, as some pain pathways may not involve N-(4-isopropylphenyl)-N'-4-morpholinylthiourea channels.
Direcciones Futuras
There are several future directions for research on A-967079. One direction is to further investigate its potential applications in pain management, particularly in chronic pain conditions such as osteoarthritis and fibromyalgia. Another direction is to study its effects on other physiological processes, such as inflammation and oxidative stress. Additionally, further research is needed to understand the mechanisms underlying A-967079's antitumor effects and to develop more potent and selective N-(4-isopropylphenyl)-N'-4-morpholinylthiourea channel antagonists for use in biomedical research.
Aplicaciones Científicas De Investigación
A-967079 has been extensively studied for its potential applications in pain management. N-(4-isopropylphenyl)-N'-4-morpholinylthiourea channels are involved in the transmission of pain signals from the peripheral nervous system to the central nervous system. By blocking N-(4-isopropylphenyl)-N'-4-morpholinylthiourea channels, A-967079 can reduce pain sensitivity in animal models of inflammatory and neuropathic pain. A-967079 has also been shown to be effective in reducing pain caused by chemotherapy-induced peripheral neuropathy.
Propiedades
IUPAC Name |
1-morpholin-4-yl-3-(4-propan-2-ylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-11(2)12-3-5-13(6-4-12)15-14(19)16-17-7-9-18-10-8-17/h3-6,11H,7-10H2,1-2H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSMDFKMLCVLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-N'-4-morpholinylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



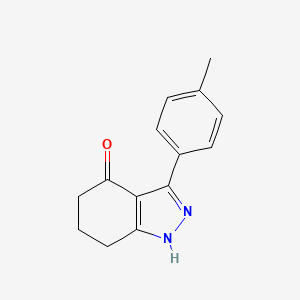
![ethyl [1,6,7-trimethyl-3-(3-methylbutyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B4842060.png)
![methyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4842075.png)
![3-[(4-butoxy-3-nitrobenzyl)thio]-5-(4-propoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4842078.png)
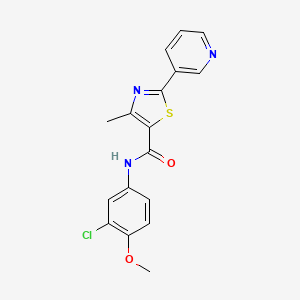

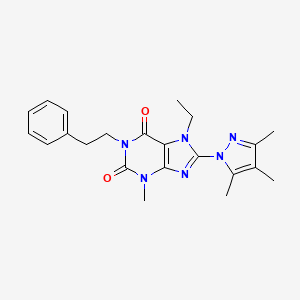
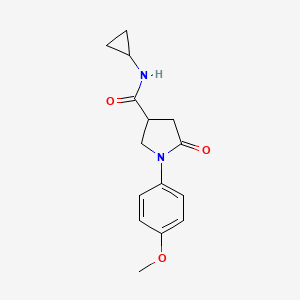
![methyl 4-{5-[(1-benzyl-1H-indol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B4842107.png)
![N-({5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B4842120.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4842122.png)


![N-(2-fluorophenyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4842142.png)